molecular formula C23H24N4 B5289442 (2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[2-methyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enenitrile

(2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[2-methyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enenitrile

Cat. No.: B5289442
M. Wt: 356.5 g/mol
InChI Key: VWRDSEDPTWIEIT-CPNJWEJPSA-N
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Description

(2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[2-methyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enenitrile is a complex organic compound that features a benzimidazole core with various functional groups attached

Properties

IUPAC Name

(E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-methyl-4-pyrrolidin-1-ylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4/c1-15-11-21-22(12-16(15)2)26-23(25-21)19(14-24)13-18-6-7-20(10-17(18)3)27-8-4-5-9-27/h6-7,10-13H,4-5,8-9H2,1-3H3,(H,25,26)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRDSEDPTWIEIT-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C(=CC3=C(C=C(C=C3)N4CCCC4)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N=C(N2)/C(=C/C3=C(C=C(C=C3)N4CCCC4)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[2-methyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enenitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Dimethyl Groups: Methylation of the benzimidazole core can be carried out using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Prop-2-enenitrile Moiety: This involves the reaction of the benzimidazole derivative with an appropriate aldehyde and a nitrile source under basic conditions to form the desired enenitrile structure.

    Attachment of the Pyrrolidinyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core and the methyl groups.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles such as amines or thiols (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole core.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents against various bacterial and fungal strains.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a candidate for drug development.

Medicine

    Cancer Research: The compound has been studied for its potential anticancer properties, particularly in inhibiting the growth of cancer cells.

    Drug Development: It serves as a scaffold for the development of new pharmaceuticals.

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Polymer Chemistry: It can be incorporated into polymers to modify their physical and chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[2-methyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets. For example, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-5,6-dinitro-1H-benzimidazole
  • 1-benzyl-5,6-dimethyl-1H-benzimidazole
  • 5,6-dichloro-1-ethyl-2-methyl-1H-benzimidazole

Uniqueness

Compared to similar compounds, (2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[2-methyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enenitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidinyl group, in particular, enhances its potential as a bioactive molecule.

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